![molecular formula C8H6BrN3O2 B1374962 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid CAS No. 916326-81-3](/img/structure/B1374962.png)
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid
描述
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by the fusion with a pyridine ring, and finally, the bromination step. Optimization of reaction conditions such as temperature, solvent, and catalyst is crucial for high yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various substituted aromatic compounds .
科学研究应用
Chemistry: In synthetic organic chemistry, 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for developing kinase inhibitors and other bioactive molecules. Its structural similarity to purine bases makes it a candidate for designing molecules that can interact with nucleic acid-binding proteins .
Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials .
作用机制
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .
相似化合物的比较
1-Methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Similar structure but with chlorine instead of bromine, which can influence its electronic properties and reactivity.
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Lacks the methyl group, affecting its solubility and interaction with biological targets.
Uniqueness: The bromine atom provides a handle for further functionalization, while the methyl group can influence its solubility and biological interactions .
属性
IUPAC Name |
5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-7-5(2-4(9)3-10-7)6(11-12)8(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVTVFZJSQFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)
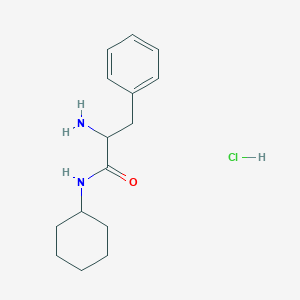
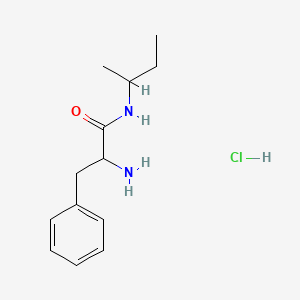
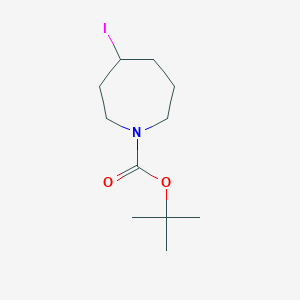
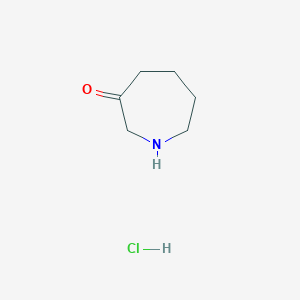
![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)
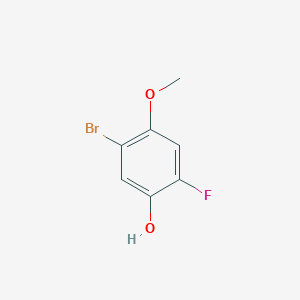

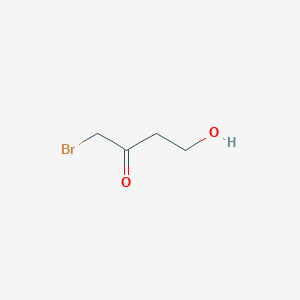
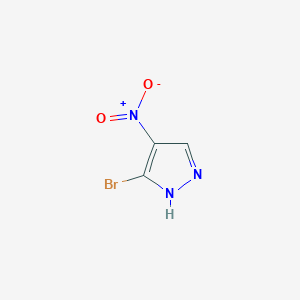
![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
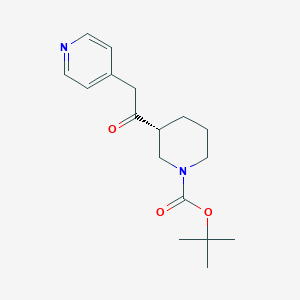
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)
